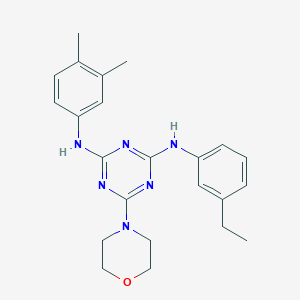

4-(4-クロロフェニル)ピペラジン-1-カルボン酸tert-ブチル

概要

説明

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.8. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

ピペラジン誘導体は、この化合物も含め、創薬における貴重なビルディングブロックとして役立っています。研究者らは、新規有機化合物の合成のための中間体としての可能性を探求してきました。ピペラジン環の立体配座の柔軟性と極性窒素原子の存在により、高分子との有利な相互作用が可能になります。特に、この化合物は次の分野で有望性を示しています。

- 抗菌活性: 初期の研究では、いくつかの微生物に対して中等度の抗菌活性を示すことが示されています .

- 抗真菌活性: 抗真菌作用を示します .

- 抗がんの可能性: ピペラジン系化合物は、その抗がん効果について研究されています .

- 抗寄生虫特性: 一部のピペラジン誘導体は、抗寄生虫活性を示します .

- 抗ヒスタミンおよび抗うつ作用: これらの化合物は、ヒスタミン受容体や気分調節にも影響を与える可能性があります .

有機合成

この化合物中のtert-ブチル基は、さらなる修飾に適しています。研究者らは、これをキーとなる中間体として使用して、次のようなさまざまな有機分子の合成を行ってきました。

- イミダゾリノン .

クリゾチニブ前駆体

この化合物は、がん治療に使用されるチロシンキナーゼ阻害剤であるクリゾチニブの合成における重要な中間体として役立ちます .

結晶学と構造研究

この化合物の単結晶X線回折分析により、伸長した酢酸エチル部分を持つ直線状の形状が明らかになりました。 結晶構造の理解は、特定の用途に適した関連分子の設計に役立ちます .

新規材料のためのビルディングブロック

研究者らは、材料科学におけるピペラジン環の組み込みを探求してきました。 ピペラジン骨格を修飾することにより、溶解性、アルカリ性、水素結合能力などの特性を調整できます .

ケミカルバイオロジーと標的同定

この化合物と生体高分子の相互作用を調査することで、その作用機序と潜在的な治療標的についての洞察を得ることができます。

要約すると、4-(4-クロロフェニル)ピペラジン-1-カルボン酸tert-ブチルは、創薬、有機合成、構造研究のための汎用性の高いプラットフォームを提供します。その多様な用途は、科学研究におけるピペラジン誘導体の重要性を強調しています。

より詳細な情報については、元の研究論文を参照してください こちら . さらに質問がある場合や追加の詳細が必要な場合は、遠慮なくお尋ねください!

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

作用機序

Target of Action

Similar compounds such as piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Piperazine derivatives, in general, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

It has been noted that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

生化学分析

Biochemical Properties

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular function.

Molecular Mechanism

At the molecular level, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered cellular responses and changes in gene expression. Additionally, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has been observed to cause changes in cellular function, including alterations in cell viability and proliferation rates. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include liver and kidney damage, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biological effects. Researchers must consider these localization factors when studying the compound’s mechanisms of action.

特性

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJPILHSLHTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)